molecular formula C26H38O5 B10768116 17-Phenyl trinor Pgf2alpha-Ipr

17-Phenyl trinor Pgf2alpha-Ipr

Cat. No.: B10768116
M. Wt: 430.6 g/mol
InChI Key: JGZRPRSJSQLFBO-UHFFFAOYSA-N
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Description

17-Phenyl trinor Pgf2alpha-Ipr: is a synthetic analog of prostaglandin F2alpha. It is an isopropyl ester derivative of the free acid prostaglandin, which corresponds to Bimatoprost. This compound is known for its potent activity as an FP receptor agonist, making it significant in the field of ocular hypotensive drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Phenyl trinor Pgf2alpha-Ipr involves several steps, starting from the preparation of the core prostaglandin structure. The process includes the esterification of the carboxylic acid group with isopropanol to form the isopropyl ester. The major intermediate involved in the synthesis can be isolated from a mixture containing an undesired isomer by crystallization. The undesired isomer can be oxidized to give the starting compound, which is then recycled .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 17-Phenyl trinor Pgf2alpha-Ipr undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, enhancing their biological activity and stability .

Mechanism of Action

The mechanism of action of 17-Phenyl trinor Pgf2alpha-Ipr involves its binding to the FP receptors in the eye. This binding activates the receptor, leading to a series of intracellular events that result in the reduction of intraocular pressure. The compound increases the outflow of aqueous humor through the uveoscleral pathway, thereby lowering the pressure within the eye .

Comparison with Similar Compounds

Uniqueness: 17-Phenyl trinor Pgf2alpha-Ipr is unique due to its potent FP receptor agonist activity and its ability to lower intraocular pressure more effectively than some other analogs. it is also noted for causing more irritation compared to other prostaglandin analogs like latanoprost .

Properties

IUPAC Name

propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZRPRSJSQLFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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